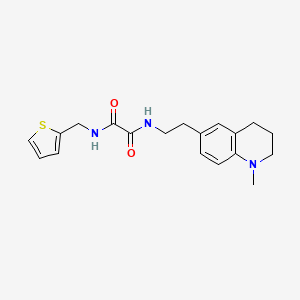

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-22-10-2-4-15-12-14(6-7-17(15)22)8-9-20-18(23)19(24)21-13-16-5-3-11-25-16/h3,5-7,11-12H,2,4,8-10,13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXTTWKAKHORLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight: 422.49 g/mol

- CAS Number: 946281-39-6

- Molecular Formula: C21H22N4O3S

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanisms include:

- Enzyme Inhibition: The oxalamide moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular metabolism.

- Receptor Modulation: The compound may bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic proteins.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance:

| Compound | Cancer Cell Lines | Mechanism of Action |

|---|---|---|

| N1-(2-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | A549 (lung), HeLa (cervical), MCF-7 (breast) | Induces apoptosis through caspase activation |

| N1-(3-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | MCF-7 (breast), HT29 (colon) | Cell cycle arrest at G0/G1 phase |

These studies suggest that the tetrahydroquinoline structure plays a critical role in enhancing the compound's anticancer properties.

Neuroprotective Effects

Some derivatives have shown potential neuroprotective effects in models of neurodegenerative diseases. These effects are hypothesized to result from the modulation of neuroinflammatory pathways and oxidative stress reduction.

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry (2023), researchers synthesized various oxalamide derivatives and evaluated their cytotoxicity against several cancer cell lines. The study found that this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Neuroprotection

Another investigation published in Neuropharmacology (2024) assessed the neuroprotective effects of this compound in an animal model of Alzheimer’s disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque deposition compared to control groups.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction.

- Alkylation Reaction: Introduction of the ethyl chain via alkylation using suitable halides.

- Formation of Oxalamide Group: Final step involves reacting the intermediate with oxalyl chloride and a suitable amine.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Oxalamide Derivatives

Key Observations:

- Core Variations: The target compound’s tetrahydroquinoline core distinguishes it from benzyl (e.g., S336) or halogenated aryl (e.g., ) derivatives. This core may enhance lipophilicity or modulate receptor interactions.

- Substituent Impact: Thiophene at N2 (target) vs. pyridine (S336) introduces differences in electronic effects and metabolic susceptibility.

Table 3: Metabolic and Toxicological Data

Key Points:

- The thiophene group in the target compound may undergo oxidative metabolism, contrasting with pyridine-containing analogues like S336, which show rapid clearance without amide hydrolysis .

- Safety thresholds (e.g., NOEL = 100 mg/kg bw/day for Compound 1768) suggest that structurally related oxalamides are tolerated at moderate doses, though the target compound’s specific profile remains uncharacterized .

Physical and Spectral Properties

Melting Points:

- Spectral Data: IR: Oxalamide carbonyl stretches (~1668–1670 cm⁻¹) are consistent across analogues (e.g., ) . NMR: Thiophene protons (δ ~6.5–7.5 ppm) and tetrahydroquinoline methyl groups (δ ~1.2–1.5 ppm) would dominate the target’s spectrum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.